methyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
METHYL 5-(4-CHLOROPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties . The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it a valuable scaffold for drug design and development .
Preparation Methods
The synthesis of thiazolopyrimidine derivatives, including METHYL 5-(4-CHLOROPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE, typically involves cyclocondensation reactions. One common method involves the reaction of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or terminal alkynes . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
METHYL 5-(4-CHLOROPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It has been shown to inhibit enzymes and proteins involved in cell proliferation and inflammation. For example, it can inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines . Additionally, it may induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives such as:
- **METHYL (2E)-5-(2-CHLOROPHENYL)-2-{[5-(2,5-DICHLOROPHENYL)-2-FURYL]METHYLENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- **6′′-Ethyl-2′-methyl-5′′-(4-methylphenyl)-7′′-methyl-2,3′′-dioxo-6′,10b′-dihydro-2′H,3′′H,5′H,5′′H-dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2′′-thiazolo pyrimidine]-2′,6′′-dicarboxylate
These compounds share structural similarities but differ in their substituents, which can significantly impact their biological activities and chemical properties. The unique combination of substituents in METHYL 5-(4-CHLOROPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C17H17ClN2O3S |
---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
methyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H17ClN2O3S/c1-4-12-15(21)20-14(10-5-7-11(18)8-6-10)13(16(22)23-3)9(2)19-17(20)24-12/h5-8,12,14H,4H2,1-3H3 |
InChI Key |
JVOCKWNHCVYOMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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